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Compound of Interest

Compound Name: 2-Benzyl-5-chloropyridine

Cat. No.: B15330324

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for 2-Benzyl-5-
chloropyridine and its closely related structural analogues. Due to the limited availability of
public data for 2-Benzyl-5-chloropyridine, this document presents a comprehensive analysis
of spectroscopic information for key analogues, including 2-benzylpyridine and various
substituted chloropyridines. This comparative approach allows for an informed prediction of the
spectral characteristics of the target compound. The information is intended for researchers,
scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data for 2-Benzyl-5-
chloropyridine

Based on the analysis of its structural analogues, the following spectroscopic characteristics
are anticipated for 2-Benzyl-5-chloropyridine.

Table 1: Predicted *H NMR Data for 2-Benzyl-5-chloropyridine
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Predicted Chemical

Predicted Coupling

Proton _ Predicted Multiplicity
Shift (ppm) Constant (J, Hz)
J(H3,H4) = ~8.0,
H-3 ~7.5-7.7 dd
J(H3,H6) = ~0.5
H-4 ~7.2-7.4 d J(H4,H3) = ~8.0
H-6 ~8.4-8.6 d J(H6,H3) =~0.5
Benzyl-CH: ~4.1-4.3 S
Phenyl-H (ortho) ~7.2-7.3 m
Phenyl-H (meta) ~7.2-7.3 m
Phenyl-H (para) ~7.1-7.2 m

Table 2: Predicted 3C NMR Data for 2-Benzyl-5-chloropyridine

Carbon Predicted Chemical Shift (ppm)
C-2 ~160-162
C-3 ~122-124
C-4 ~138-140
C-5 ~130-132
C-6 ~148-150
Benzyl-CH:z ~42-44
Phenyl-C (ipso) ~138-140
Phenyl-C (ortho) ~128-130
Phenyl-C (meta) ~128-130
Phenyl-C (para) ~126-128

Table 3: Predicted Key IR Absorptions for 2-Benzyl-5-chloropyridine
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Predicted Wavenumber

Functional Group Intensity
(cm~)

C-H (Aromatic) 3000-3100 Medium

C-H (Aliphatic) 2850-3000 Medium

C=N (Pyridine ring) 1580-1610 Strong

C=C (Aromatic) 1450-1600 Medium-Strong

C-Cl 1000-1100 Strong

Table 4: Predicted Mass Spectrometry Data for 2-Benzyl-5-chloropyridine

Fragment Predicted m/z Significance
Molecular ion (3>Cl/3’Cl
[M]+ 203/205 _
isotopes)
[M-H]* 202/204 Loss of a proton
[M-CI]* 168 Loss of chlorine
[C12H10N]* 168 Tropylium ion rearrangement
Tropylium ion (benzyl
[C7H7]* 91 by ( Y
fragment)
[CsHsCIN]+ 112/114 Chloropyridine fragment

Spectroscopic Data of Analogues

The following sections present available spectroscopic data for key structural analogues of 2-

Benzyl-5-chloropyridine.

2-Benzylpyridine

This analogue provides reference data for the benzyl and unsubstituted pyridine moieties.

Table 5: 1H NMR Data for 2-Benzylpyridine[1]
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Assignment Shift (ppm)
A 8.54

B 7.535

C 7.35t07.18
D 7.09

E 4.153

Table 6: 13C NMR Data for 2-Benzylpyridine[2]

Shift (ppm)

161.7

149.2

139.3

136.5

128.9

128.4

126.1

122.9

1211

44.4

Table 7: Mass Spectrometry Data for 2-Benzylpyridine[2]
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m/z Relative Intensity
169 23.9

168 100.0

167 21.8

155 10.9

105 9.9

91 5.9

77 13.5

51 11.4

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing tetramethylsilane (TMS) as an internal
standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)
accessory. Liguid samples can be analyzed as a thin film between salt plates. The spectral
data is typically reported in wavenumbers (cm™1).

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) source coupled to a mass
analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into
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the ion source, where it is ionized. The resulting ions are then separated based on their mass-
to-charge ratio (m/z) and detected.

Visualizations

Chemical Structure and Fragmentation
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Caption: Predicted mass spectrometry fragmentation pathway of 2-Benzyl-5-chloropyridine.

General Spectroscopic Analysis Workflow
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Sample Preparation

(Z-Benzyl-S-chloropyridine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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